molecular formula C9H8BrClN2O3S B2834609 N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide CAS No. 2094666-61-0

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide

Cat. No.: B2834609
CAS No.: 2094666-61-0
M. Wt: 339.59
InChI Key: HWZUJVKMKZANOC-UHFFFAOYSA-N
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Description

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with bromine and chlorine atoms, a sulfonyl group, and a cyclopropane carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-6-chloropyridine.

    Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Cyclopropanation: The sulfonylated intermediate is then subjected to cyclopropanation using a suitable cyclopropane carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for sulfonylation and cyclopropanation reactions, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane carboxylic acid derivatives.

    Reduction: Reduction of the sulfonyl group can yield corresponding sulfides or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Cyclopropane carboxylic acid derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The cyclopropane ring can introduce strain into molecular interactions, affecting binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]benzamide: Similar structure but with a benzamide moiety instead of a cyclopropane carboxamide.

    N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]acetamide: Contains an acetamide group instead of a cyclopropane carboxamide.

Uniqueness

N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

N-(5-bromo-6-chloropyridin-3-yl)sulfonylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O3S/c10-7-3-6(4-12-8(7)11)17(15,16)13-9(14)5-1-2-5/h3-5H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUJVKMKZANOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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